molecular formula C11H15NO2 B13472058 3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine

3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine

Cat. No.: B13472058
M. Wt: 193.24 g/mol
InChI Key: RENPYWQGZDJVMI-GQCTYLIASA-N
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Description

(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenylpropenes. These compounds are characterized by the presence of a phenyl group attached to a propenyl chain. The compound’s structure includes two methoxy groups attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine typically involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Medicine: Potential therapeutic applications can be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine would depend on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved would be determined by the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-amine
  • (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine
  • (2E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-amine

Uniqueness

The uniqueness of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine lies in the specific positioning of the methoxy groups on the phenyl ring

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7H,8,12H2,1-2H3/b6-4+

InChI Key

RENPYWQGZDJVMI-GQCTYLIASA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/CN

Canonical SMILES

COC1=CC=CC(=C1OC)C=CCN

Origin of Product

United States

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